molecular formula C17H13BrCl2N2O2 B2762740 3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1024052-48-9

3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No. B2762740
CAS RN: 1024052-48-9
M. Wt: 428.11
InChI Key: HZPHIJFHFSPOJQ-UHFFFAOYSA-N
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Description

Compounds with a 2,4-dichlorophenoxy moiety are often used in the synthesis of various organic compounds . They are also found in certain pesticides and herbicides .


Synthesis Analysis

The synthesis of compounds with a 2,4-dichlorophenoxy moiety often involves reactions with other organic compounds . For example, 2,4-dichlorophenoxyacetic acid can react with thiosemicarbazide to form 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine .


Molecular Structure Analysis

The molecular structure of compounds with a 2,4-dichlorophenoxy moiety can be complex, depending on the other components of the molecule .


Chemical Reactions Analysis

Compounds with a 2,4-dichlorophenoxy moiety can undergo various chemical reactions. For example, 2,4-dichlorophenoxyacetic acid can degrade efficiently in ozonation, photocatalytic, photo-Fenton, and electrochemical processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a 2,4-dichlorophenoxy moiety can vary widely depending on the specific compound .

Scientific Research Applications

Antibacterial Activity

The 1,2,3-triazole fragment in this compound has been associated with antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. By inhibiting bacterial growth or disrupting essential cellular processes, this compound could contribute to the development of novel antibiotics .

Antituberculosis Potential

Given the global health challenge posed by tuberculosis (TB), compounds with antitubercular activity are crucial. 1,2,3-triazole derivatives, like our compound, have shown promise in inhibiting Mycobacterium tuberculosis growth. Researchers continue to investigate their potential as adjunct therapies or standalone treatments for TB .

Antiviral Applications

The 1,2,3-triazole moiety has also attracted attention in antiviral research. Compounds containing this fragment exhibit activity against various viruses, including herpesviruses, influenza, and HIV. By targeting viral enzymes or entry pathways, they may offer new avenues for antiviral drug development .

Anticancer Properties

The combination of 1,2,3-triazole and 1,2,4-triazole moieties in our compound suggests potential anticancer effects. Researchers have explored similar structures as inhibitors of cancer cell proliferation, angiogenesis, and metastasis. Further studies are needed to elucidate the precise mechanisms and optimize their therapeutic potential .

Fungicidal Activity

1,2,4-triazoles have been successfully employed as fungicides. Our compound’s dual-triazole structure may enhance its fungicidal properties. Investigations into its efficacy against plant pathogens and human fungal infections (such as candidiasis) are ongoing .

Herbicide Development

The 1,2,4-triazole scaffold has been utilized in herbicide design. Researchers explore its impact on weed control and crop protection. By understanding its mode of action and selectivity, they aim to develop environmentally friendly herbicides that minimize harm to non-target organisms .

Mechanism of Action

The mechanism of action of compounds with a 2,4-dichlorophenoxy moiety can vary depending on the specific compound. For example, 2,4-dichlorophenoxyacetic acid is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Safety and Hazards

Compounds with a 2,4-dichlorophenoxy moiety can pose various safety hazards. For example, 2,4-dichlorophenoxyacetic acid can cause eye irritation in certain acid and salt forms . It’s important to handle these compounds with appropriate safety precautions.

properties

IUPAC Name

4-bromo-5-[(2,4-dichlorophenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O2/c1-21-14(10-24-15-8-7-11(19)9-13(15)20)16(18)17(23)22(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPHIJFHFSPOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,4-Dichlorophenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one

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